molecular formula C11H13N5O B2517035 N-(8-methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 329213-13-0

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B2517035
CAS No.: 329213-13-0
M. Wt: 231.259
InChI Key: UCVBIIAYDZYJNW-UHFFFAOYSA-N
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Description

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
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Scientific Research Applications

DNA Repair Inhibition

  • The compound has been studied for its role in inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is crucial in the repair of drug- and radiation-induced DNA damage. This has implications in enhancing the efficacy of cancer treatments (Griffin et al., 1998).

Gastric Acid Secretion

  • Research has indicated that 2-guanidine-4-methylquinazoline (2-GMQ), a structurally related compound, may decrease basal and stimulated gastric acid secretion, suggesting potential applications in gastrointestinal disorders (Pinelli et al., 1996).

Antimicrobial Activity

  • Certain quinazoline derivatives, including those with a methoxy-methylquinazoline structure, have shown promising antibacterial and antifungal activities against pathogenic strains, indicating potential use in antimicrobial therapies (Thomas, Adhikari, & Shetty, 2010).

Adrenergic Blocking Effects

  • N-substituted 3,4-dihydroquinazolines, related to the studied compound, have demonstrated adrenergic blocking effects, influencing blood pressure and the cardiovascular system (Grosso et al., 1980).

Anti-Inflammatory Activity

  • Research has found that basic N,N',N''-trisubstituted guanidines with a thiazolylguanidine moiety linked to the 2-methylquinoline ring exhibit significant anti-inflammatory activity (Rachlin et al., 1980).

Tubulin-Binding Tumor-Vascular Disrupting Agents

  • Compounds with a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, similar in structure to the compound , have been identified as potential tumor-vascular disrupting agents, impacting tumor growth and vasculature (Cui et al., 2017).

Properties

IUPAC Name

2-(8-methoxy-4-methylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBIIAYDZYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345975
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329213-13-0
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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